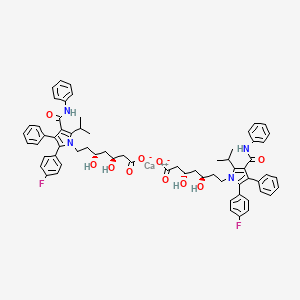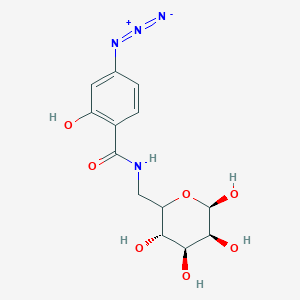
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is a complex organic compound that features both azido and amido functional groups
Mechanism of Action
Mode of Action
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose, also known as GalNASA, is a photoactivatable, radioiodinatable analog of N-acetylgalactosamine (GalNAc) . It is used for labeling the carbohydrate binding site of discoidin I . The compound interacts with its target through a process of affinity labeling, which involves the formation of covalent bonds between the compound and its target .
Pharmacokinetics
Similar compounds, such as n-hydroxysuccinimidyl-4-azidosalicylic acid (nhs-asa), are known to react via ester to primary amine by amide bond formation in the ph range 65-85 . The second bonding occurs during UV irradiation (250 nm) via reactive nitrene . This suggests that the compound’s bioavailability may be influenced by factors such as pH and light exposure.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its target. By labeling the carbohydrate binding site of discoidin I, the compound may influence the protein’s ability to recognize and bind to specific carbohydrates .
Action Environment
Environmental factors such as pH and light exposure can influence the action, efficacy, and stability of this compound . For instance, the compound’s ability to form bonds with its target is influenced by the pH of the environment . Additionally, UV irradiation is required for the compound’s second bonding process .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing their function
Cellular Effects
Given its potential interactions with various biomolecules, it is plausible that this compound could influence a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose typically involves multiple steps, starting with the preparation of the glucopyranose derivative. The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the aromatic ring is replaced by an azide ion. The amido group is then introduced through an amidation reaction, often involving the use of an amine and a carboxylic acid derivative under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amine group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or other nitrogen-containing compounds.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and enzyme activities.
Medicine: Potential use in drug development and as a probe in diagnostic assays.
Industry: Utilized in the production of specialized chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Azidosalicyl)galactosamine
- N-Hydroxysuccinimidyl-4-azidosalicylic acid
- 12-[(4-Azidosalicyl)amino]dodecanoic acid
Uniqueness
N-(4-Azidosalicyl)-6-amido-6-deoxy-glucopyranose is unique due to its specific combination of azido and amido functional groups attached to a glucopyranose backbone. This structure provides distinct reactivity and binding properties, making it particularly useful in biochemical applications such as photoaffinity labeling and molecular probing.
Properties
IUPAC Name |
4-azido-2-hydroxy-N-[[(3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7/c14-17-16-5-1-2-6(7(18)3-5)12(22)15-4-8-9(19)10(20)11(21)13(23)24-8/h1-3,8-11,13,18-21,23H,4H2,(H,15,22)/t8?,9-,10+,11+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMENESIYYZEZKA-LTVPSGEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2C(C(C(C(O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCC2[C@H]([C@@H]([C@@H]([C@@H](O2)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141726.png)

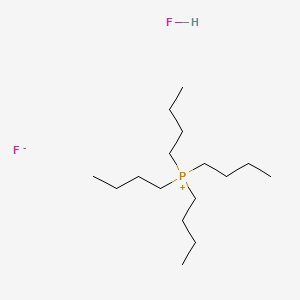
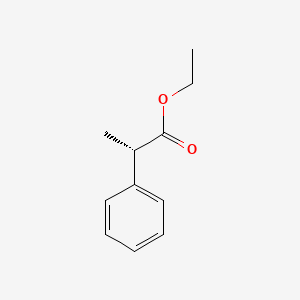
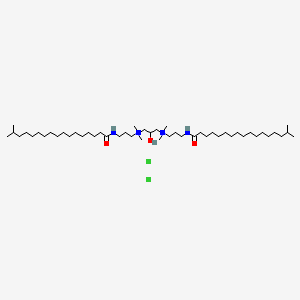
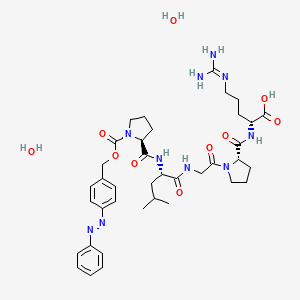
![(R)-6-(1,1-Dimethyl-allyl)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one](/img/structure/B1141740.png)
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

